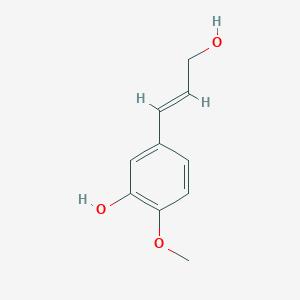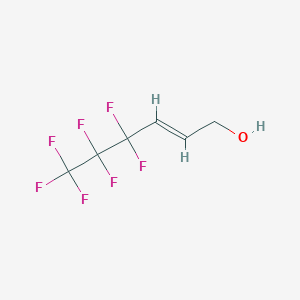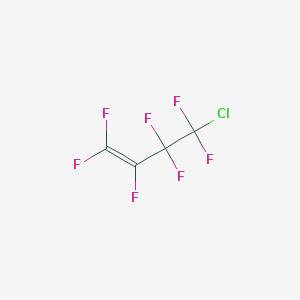![molecular formula C16H24ClNO2 B6593092 Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride CAS No. 359586-65-5](/img/structure/B6593092.png)
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride involves multiple steps, typically starting with the formation of the cyclopentanecarboxylate core, followed by the introduction of the (S)-1-phenylethyl group via amine formation. Key reagents include cyclopentanecarboxylic acid derivatives and enantiomerically pure (S)-1-phenylethylamine. Reaction conditions often involve catalysts and solvents that favor chiral induction.
Industrial production methods: : Scaling up the synthesis for industrial applications involves optimizing reaction yields, purity, and stereoselectivity. Advanced techniques like continuous flow synthesis and catalytic asymmetric synthesis can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes a variety of reactions, including substitution, reduction, and oxidation. Substitution reactions can occur at the amine or ester functionalities, while reduction and oxidation typically target the cyclopentane ring or the phenylethyl group.
Common reagents and conditions: : Substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base. Reduction can be achieved using hydrogenation with palladium catalysts, and oxidation may use agents like potassium permanganate or chromium trioxide.
Major products: : Depending on the reaction conditions, products can include modified amines, esters, and cyclopentane derivatives. These products have varying reactivities and can serve as intermediates in further synthetic transformations.
Scientific Research Applications
Chemistry: : In organic chemistry, Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is used as a building block for synthesizing more complex molecules, particularly those requiring chiral centers.
Biology: : The compound's interaction with enzymes and receptors makes it a valuable tool in biological research, particularly in studying stereochemistry-dependent biological activity.
Medicine: : Its potential as a pharmaceutical intermediate means it can be a key component in drug discovery and development, especially for chiral drugs.
Industry: : Industrial applications include the production of fine chemicals and the synthesis of materials with specific chiral properties.
Mechanism of Action: The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The stereochemistry of this compound allows for specific binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds: : Similar compounds include other chiral amino esters and cyclopentane derivatives with varied substituents. Examples include Ethyl (1S,2S)-2-[(methylamino)]cyclopentanecarboxylate and Ethyl (1S,2S)-2-[[(S)-2-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride.
Uniqueness: : Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride stands out due to its specific chiral configuration and the presence of the phenylethyl group, which imparts unique reactivity and interaction profiles compared to its analogs.
Hope this satisfies your curiosity!
Properties
IUPAC Name |
ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRDUSUUBNWRP-XJPBFQKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)
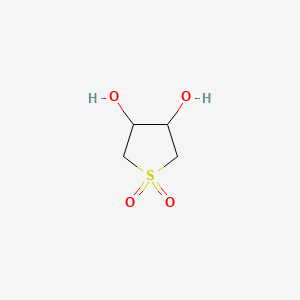
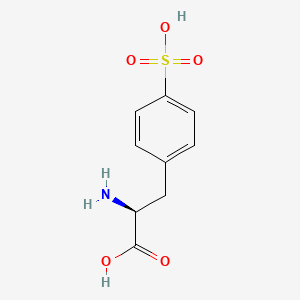
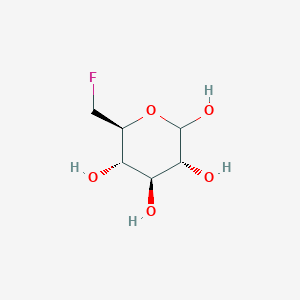
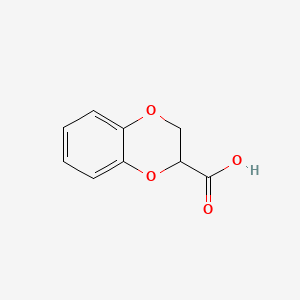
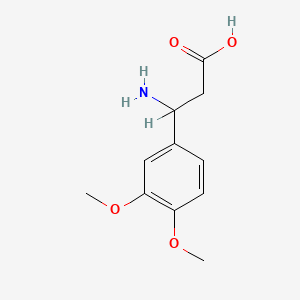
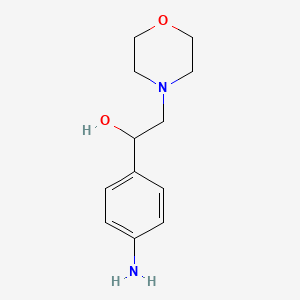
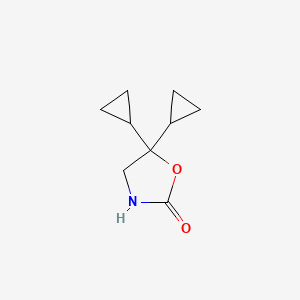
![2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid](/img/structure/B6593071.png)
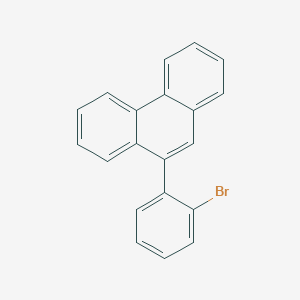
![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)
